Suzuki-Miyaura Coupling Activity Advantage
In the challenging Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid, a PCy3-containing palladacycle (complex 4a) demonstrates significantly higher catalytic efficiency at low loadings compared to in situ formed catalysts from Pd(OAc)2 and the same PCy3 ligand, and outperforms the analogous PtBu3 system [1].
| Evidence Dimension | Catalytic Conversion to 4-Methoxybiphenyl |
|---|---|
| Target Compound Data | 71% (complex 4a at 0.01 mol% Pd) |
| Comparator Or Baseline | Pd(OAc)2 + 2 equiv. PCy3: 7% conversion; 7a (dimeric precursor) + 2 equiv. PtBu3: 46% conversion (all at 0.01 mol% Pd) |
| Quantified Difference | PCy3-palladacycle shows a 10.1-fold increase in conversion versus Pd(OAc)2/PCy3 and a 1.5-fold increase versus PtBu3 under identical low-loading conditions. |
| Conditions | 4-Chloroanisole (1.0 mmol), PhB(OH)2 (1.5 mmol), Cs2CO3 (2.0 mmol), 1,4-dioxane (3 mL), 100 °C, 2 h, catalyst loading 0.01 mol% Pd. |
Why This Matters
For procurement, this data directly justifies the selection of a preformed PCy3 complex over the common practice of in situ generation from cheaper Pd(OAc)2, as the latter fails to provide sufficient activity for electron-rich aryl chlorides at low catalyst loadings, potentially leading to reaction failure or high catalyst costs.
- [1] Bedford, R. B.; Cazin, C. S. J.; Coles, S. J.; Hursthouse, M. B.; Scordia, V. J. M. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics 2003, 22 (5), 987–999. (Data from Table 5, entries 21, 30, and 32). View Source
